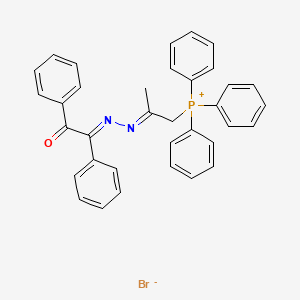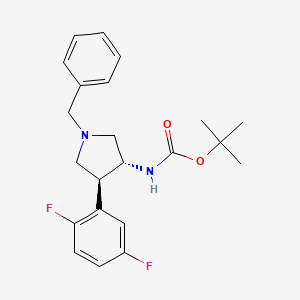
4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields of science and industry. This compound features an indene core structure with an iodine atom at the 4-position and a carboxylic acid group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the iodination of 2,3-dihydro-1H-indene-5-carboxylic acid. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted indene derivatives.
科学的研究の応用
4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-bromo-2,3-dihydro-1H-indene-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties.
4-chloro-2,3-dihydro-1H-indene-5-carboxylic acid: Contains a chlorine atom, which may affect its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid imparts unique chemical properties, such as increased molecular weight and potential for specific halogen bonding interactions. These characteristics can influence its reactivity, biological activity, and applications in various fields.
特性
分子式 |
C10H9IO2 |
|---|---|
分子量 |
288.08 g/mol |
IUPAC名 |
4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H9IO2/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5H,1-3H2,(H,12,13) |
InChIキー |
VGFFRPFWWQZORR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=C(C=C2)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)


![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)




![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)

